4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a carboxylic acid group.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid typically involves multi-step reactions. One common method starts with p-nitrostyrene as the raw material, which undergoes several reactions including hydrogenation, sulfidation, and acidification to yield the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the development of new materials.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of dyes, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2), leading to anti-inflammatory effects . Additionally, it may act as an allosteric enhancer of agonist activity at the A1 adenosine receptor .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid can be compared with other similar compounds such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid: This compound has a carboxylic acid group at a different position on the thiophene ring, which may result in different chemical properties and reactivity.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester: This derivative contains an amino group and an ethyl ester, which can alter its biological activity and solubility.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h3-4,7H,1-2,5H2,(H,10,11) |
InChI Key |
RYPHJPWSCMFLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC=C2 |
Origin of Product |
United States |
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